1,2-Bis(2-chloroethoxy)ethane CAS number 112-26-5
1,2-Bis(2-chloroethoxy)ethane CAS number 112-26-5
An In-depth Technical Guide to 1,2-Bis(2-chloroethoxy)ethane (CAS 112-26-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2-Bis(2-chloroethoxy)ethane, also known as Triethylene glycol dichloride (TGDC), a versatile bifunctional alkylating agent with significant applications in organic synthesis and as a key intermediate in the pharmaceutical and materials science industries. This document delves into its chemical and physical properties, established synthesis protocols, reaction mechanisms, and diverse applications. Furthermore, it addresses critical safety, handling, and toxicological information, alongside an exploration of its environmental fate. The guide is intended to serve as a valuable resource for professionals engaged in research and development, offering detailed methodologies and insights into the practical utility and considerations of this important chemical compound.
Table of Contents
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Introduction and Chemical Identity
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Physicochemical Properties
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Synthesis and Manufacturing
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Chemical Reactivity and Mechanisms
-
Core Applications
-
Analytical Methodologies
-
Safety, Toxicology, and Handling
-
Environmental Fate and Ecological Impact
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References
Introduction and Chemical Identity
1,2-Bis(2-chloroethoxy)ethane, registered under CAS number 112-26-5, is a chlorinated ether that serves as a crucial building block in various chemical syntheses.[1] Its structure features a central ethylene glycol diether core with two terminal chloroethyl groups, bestowing upon it a reactive nature suitable for nucleophilic substitution reactions.[1] This bifunctionality allows for its use in the creation of a wide array of more complex molecules, including crown ethers, polyethylene glycol (PEG) derivatives, and various industrial additives.[2]
Synonyms:
-
Ethylene glycol bis(2-chloroethyl) ether[1]
Molecular Formula: C₆H₁₂Cl₂O₂[1]
Molecular Weight: 187.06 g/mol [1]
Caption: Chemical structure of 1,2-Bis(2-chloroethoxy)ethane.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1,2-Bis(2-chloroethoxy)ethane is paramount for its effective use in experimental design, process scale-up, and safety assessments. It is a colorless to pale yellow, clear liquid under standard conditions.[5][6]
| Property | Value | Source |
| Appearance | Colorless to slightly yellow, clear liquid | [5] |
| Molecular Formula | C₆H₁₂Cl₂O₂ | [1] |
| Molecular Weight | 187.06 g/mol | [1] |
| Boiling Point | 235 °C | [1][6] |
| Melting Point | -32 °C | [3] |
| Flash Point | 121 °C (Open Cup) | [3][4] |
| Density | 1.197 g/cm³ at 20 °C | [3] |
| Refractive Index | 1.461 at 22 °C | [3] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and ether. | [1][5] |
| Vapor Pressure | 0.06 mmHg | [4] |
| Stability | Stable under normal temperatures and pressures. | [3][5] |
Synthesis and Manufacturing
The primary industrial synthesis of 1,2-Bis(2-chloroethoxy)ethane involves the chlorination of triethylene glycol.[1] A widely adopted and efficient method utilizes thionyl chloride (SOCl₂) as the chlorinating agent in the presence of a base, such as pyridine, to act as an acid scavenger.[1][7]
Standard Laboratory Synthesis Protocol
This protocol outlines a common laboratory-scale synthesis, which can achieve yields of up to 91%.[1]
Materials:
-
Triethylene glycol
-
Pyridine
-
Thionyl chloride
-
Dioxane (solvent)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
Step-by-Step Methodology:
-
Reaction Setup: In a suitable reaction vessel, dissolve one mole of triethylene glycol and three moles of pyridine in 500 mL of dioxane.[1]
-
Addition of Thionyl Chloride: Slowly add 2.2 moles of thionyl chloride to the reaction mixture over a period of 2-3 hours, ensuring the temperature is maintained at 80 °C.[1][7]
-
Reaction Completion: Continue to stir the mixture at 80 °C for an additional 5-6 hours to ensure the reaction goes to completion.[1][7]
-
Solvent Removal: After cooling the reaction mixture to room temperature, distill off the dioxane under reduced pressure.[7]
-
Extraction and Purification: Add ethyl acetate to the residue and stir for 30 minutes. Filter off the pyridinium salt that has precipitated.[7] The filtrate is then washed with water. The organic layer (ethyl acetate) is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.[7]
-
Final Purification: Further purification can be achieved by fractional distillation under reduced pressure (10–15 mmHg) to prevent thermal decomposition, given the compound's high boiling point.[1]
Caption: A generalized workflow for the synthesis of 1,2-Bis(2-chloroethoxy)ethane.
Chemical Reactivity and Mechanisms
The reactivity of 1,2-Bis(2-chloroethoxy)ethane is primarily dictated by the two terminal chlorine atoms. These carbon-chlorine bonds are susceptible to nucleophilic attack, leading to the displacement of the chloride ion.[1] This makes the compound an excellent precursor for a variety of derivatives.
Nucleophilic Substitution Reactions
The general mechanism involves a nucleophile (Nu⁻) attacking the electrophilic carbon atom bonded to the chlorine atom. This results in the formation of a new bond and the departure of the chloride ion as a leaving group.[1]
Example Reaction: Reaction with an amine (R-NH₂) to form an amino ether derivative.
Caption: General mechanism of nucleophilic substitution on a chloroethoxy group.
In aqueous environments, 1,2-Bis(2-chloroethoxy)ethane can undergo hydrolysis, leading to the formation of the corresponding alcohols and hydrochloric acid.[1] This reactivity highlights the importance of storing the compound in anhydrous conditions to maintain its integrity.
Core Applications
The versatile nature of 1,2-Bis(2-chloroethoxy)ethane lends itself to a broad spectrum of applications across various scientific and industrial domains.
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Pharmaceutical Intermediate: This is a primary application, where it serves as a building block in the synthesis of active pharmaceutical ingredients (APIs).[8][9] Its bifunctional nature allows for the construction of complex molecular scaffolds necessary for developing novel therapeutics, including antibiotics, antitumor, and antiviral drugs.[10]
-
Agrochemical Synthesis: In the agricultural sector, it is used as a precursor for various pesticides, including insecticides, fungicides, and herbicides.[8][10]
-
Material Science: Researchers in material science utilize 1,2-Bis(2-chloroethoxy)ethane to create advanced materials with specific properties.[9] It is a key component in the synthesis of PEG-based compounds and crown ethers.[2]
-
Industrial Applications: It also finds use as a solvent for hydrocarbons and oils, an extractant, and an intermediate for resins.[5][6] Additionally, it is used in water treatment as a purifier chemical and in floor cleaning disinfectants.[3][8]
Analytical Methodologies
The identification and quantification of 1,2-Bis(2-chloroethoxy)ethane and its related compounds in various matrices are crucial for quality control, environmental monitoring, and research. Several analytical techniques are employed for this purpose.
-
Gas Chromatography (GC): GC coupled with various detectors is a standard method. For instance, EPA Method 611 utilizes a GC with an electrolytic conductivity detector for analyzing haloethers in water.[4] EPA Method 625 employs GC coupled with Mass Spectrometry (GC/MS) for the analysis of base/neutrals and acids in water.[4]
-
Spectroscopic Methods:
-
Infrared (IR) Spectroscopy: IR spectra provide information about the functional groups present in the molecule.[4][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are powerful tools for structural elucidation and purity assessment.[5][12][13]
-
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound.[5][11]
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Safety, Toxicology, and Handling
1,2-Bis(2-chloroethoxy)ethane is classified as a hazardous chemical and requires careful handling to minimize exposure risks.
Hazard Identification:
Toxicological Data:
Handling and Storage:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5][14]
-
Ventilation: Use only outdoors or in a well-ventilated area.[5][14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible substances such as acids, bases, and strong oxidizing agents.[5][14] Store locked up.[5][14]
First-Aid Measures:
-
If Swallowed: Rinse mouth and call a POISON CENTER or doctor immediately.[14]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[14]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[14]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[14]
Environmental Fate and Ecological Impact
Understanding the environmental behavior of 1,2-Bis(2-chloroethoxy)ethane is essential for assessing its potential ecological risks.
-
Biodegradation: It exhibits moderate resistance to biodegradation, with an estimated persistence of 2 to 18 months.[1][15] Studies have shown that it was not degraded by bacteria isolated from soil enriched with triethylene glycol.[5]
-
Mobility in Soil: With an estimated soil adsorption coefficient (Koc) of 19, it is expected to have very high mobility in soil, suggesting a potential for leaching into groundwater.[5][15]
-
Bioaccumulation: The estimated bioconcentration factor (BCF) of 2 suggests that the potential for bioconcentration in aquatic organisms is low.[5][15]
-
Volatility: The Henry's Law constant is estimated to be 7.8 x 10⁻⁷ atm-cu m/mole, indicating that it is essentially nonvolatile from water surfaces.[5] It is also not expected to volatilize from dry soil surfaces based on its vapor pressure.[5]
Conclusion
1,2-Bis(2-chloroethoxy)ethane is a chemical intermediate of significant value in the pharmaceutical, agrochemical, and material science sectors. Its utility is derived from the reactive nature of its terminal chloroethoxy groups, which readily participate in nucleophilic substitution reactions. While its synthesis is well-established, its hazardous nature necessitates strict adherence to safety and handling protocols. Furthermore, its environmental persistence and mobility warrant careful consideration in its application and disposal. This guide has provided a detailed technical overview to aid researchers and professionals in the safe and effective utilization of this important compound.
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